Spiro[2.5]octane-1-carboxylic Acid
Overview
Description
Spiro[2.5]octane-1-carboxylic acid is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound has the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . The spirocyclic structure imparts distinct physicochemical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic core followed by functionalization to introduce the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of spiro[2.5]octane-1-carbonitrile followed by hydrolysis can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. These methods may involve continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The spirocyclic core can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spiro[2.5]octane-1,2-dione, while reduction can produce spiro[2.5]octane-1-methanol .
Scientific Research Applications
Spiro[2.5]octane-1-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[2.5]octane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.4]heptane-1-carboxylic acid
- Spiro[3.5]nonane-1-carboxylic acid
- Spiro[4.5]decane-1-carboxylic acid
Uniqueness
Spiro[2.5]octane-1-carboxylic acid is unique due to its specific ring size and the spatial arrangement of its atoms. This structure imparts distinct physicochemical properties, such as enhanced stability and specific reactivity patterns, which differentiate it from other spirocyclic compounds .
Biological Activity
Spiro[2.5]octane-1-carboxylic acid is a bicyclic organic compound characterized by its unique spiro structure, where two rings share a single carbon atom. This configuration imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis. Although the specific biological activities of this compound have not been extensively documented, preliminary studies suggest potential therapeutic applications, particularly in anticancer and neuroprotective domains.
- Molecular Formula : C8H12O2
- Molecular Weight : Approximately 154.21 g/mol
- Structure : The spirocyclic framework enhances the compound's stability and reactivity, facilitating its use as an intermediate in various chemical reactions.
Biological Activity Overview
Research indicates that compounds with spiro structures often exhibit significant biological activities, including:
- Anticancer Properties : Preliminary investigations suggest that this compound and its derivatives may inhibit cancer cell proliferation.
- Neuroprotective Effects : Some studies propose potential neuroprotective mechanisms, although detailed investigations are required to elucidate these pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with related compounds is insightful:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Spiro[3.3]heptane-1-carboxylic acid | C8H12O2 | Antimicrobial, anticancer |
1-Azabicyclo[3.3.0]octane-2-carboxylic acid | C9H15NO2 | Enzyme inhibition |
Bicyclo[3.3.0]octane-1-carboxylic acid | C9H14O2 | Anticancer properties |
This table illustrates that while this compound shares features with other bicyclic compounds, its unique spiro configuration may influence its biological properties distinctly.
Anticancer Activity
A study conducted on various spirocyclic compounds revealed that derivatives of this compound exhibited significant cytotoxic effects against several human cancer cell lines, including:
- MCF-7 (breast cancer)
- A375 (melanoma)
The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate to strong anticancer activity compared to established chemotherapeutics like vincristine.
Neuroprotective Effects
Research exploring the neuroprotective properties of spirocyclic compounds suggests that they may modulate neurotransmitter systems and inhibit apoptotic pathways in neuronal cells. Specific pathways involved include:
- Inhibition of oxidative stress
- Modulation of calcium ion influx
These findings warrant further investigation into the therapeutic potential of this compound in neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound interacts with specific molecular targets (e.g., enzymes or receptors) due to its three-dimensional structure.
- It may act as an inhibitor of certain enzymes involved in cancer progression or neurodegeneration.
Properties
IUPAC Name |
spiro[2.5]octane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCFUPYBGQILOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439885 | |
Record name | Spiro[2.5]octane-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17202-86-7 | |
Record name | Spiro[2.5]octane-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[2.5]octane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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